5-Chloro-2-hydrazinyl-4-tosylthiazole
Description
5-Chloro-2-hydrazinyl-4-tosylthiazole is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a chlorine atom at position 3. The synthesis of such derivatives typically involves condensation reactions, as exemplified by the reaction of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate in the presence of potassium carbonate in dry DMF . The hydrazinyl and tosyl substituents in this compound may enhance its reactivity and bioavailability, making it a candidate for further biological evaluation.
Properties
IUPAC Name |
[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-6-2-4-7(5-3-6)18(15,16)9-8(11)17-10(13-9)14-12/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGPQBYHHRNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinyl-4-tosylthiazole typically involves the reaction of 5-chloro-2-aminothiazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Commonly used solvents include dichloromethane or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinyl-4-tosylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives
Reduction: 2-Hydrazinyl-4-tosylthiazole
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-hydrazinyl-4-tosylthiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinyl-4-tosylthiazole involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of biochemical pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Isostructural Thiazole Derivatives (Compounds 4 and 5)
Compounds 4 and 5, described in , are fluorophenyl-substituted thiazoles with triclinic (P̄1) symmetry. Both are isostructural, featuring two independent molecules in the asymmetric unit. While 5-Chloro-2-hydrazinyl-4-tosylthiazole has a planar thiazole ring, Compounds 4 and 5 exhibit near-planar conformations except for a fluorophenyl group oriented perpendicularly. This structural difference may influence their solubility and intermolecular interactions, such as π-π stacking, which are critical for biological activity .
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
This benzothiazole derivative () shares a chloro-substituted thiazole core but incorporates a methoxyphenyl group instead of hydrazinyl and tosyl substituents.
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol
This derivative () features a phenol ring linked to a benzothiazole core. The near-planar arrangement (dihedral angle: 1.23°) facilitates intramolecular hydrogen bonding (C5—H5A···O2) and π-π interactions, stabilizing its crystal lattice. In contrast, the hydrazinyl group in this compound may participate in hydrogen bonding with biological targets, enhancing its pharmacological profile .
Anticancer Potential
highlights the synthesis of thiazole-hydrazinyl derivatives for cytotoxicity screening. The hydrazinyl moiety likely chelates metal ions or interacts with enzyme active sites, a feature shared with the target compound .
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives (–10) exhibit broad antimicrobial and anti-inflammatory properties. The chloro substituent in this compound may enhance electron-withdrawing effects, increasing reactivity toward nucleophilic targets in pathogens. However, the tosyl group could reduce bioavailability compared to smaller substituents like methoxy .
Physicochemical Properties
Table 1: Comparative Analysis of Thiazole Derivatives
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via a one-pot reaction, similar to methods in and , ensuring scalability for pharmacological studies.
- Structure-Activity Relationships (SAR) : The hydrazinyl group correlates with anticancer activity, while chloro and tosyl substituents modulate electronic and steric properties.
- Crystallographic Insights : Planarity and hydrogen-bonding capacity (as seen in ) are critical for target engagement, suggesting this compound may exhibit strong binding to enzymes like kinases or DNA topoisomerases .
Biological Activity
5-Chloro-2-hydrazinyl-4-tosylthiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a thiazole ring with three significant substituents:
- Chloro group : Enhances reactivity and biological activity.
- Hydrazinyl group : Known for its role in enzyme inhibition.
- Tosyl group : Increases solubility and stability.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and proteins. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity and disrupting essential biochemical pathways. This mechanism is crucial for its anticancer properties, as it may interfere with cell proliferation and survival.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of similar thiazole compounds possess potent cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Studies : In one study, compounds related to this compound were tested against human tumor cells, showing IC50 values in the micromolar range, indicating strong antiproliferative effects .
- Comparative Analysis : When compared to standard anticancer agents like doxorubicin, the thiazole derivatives exhibited comparable or enhanced efficacy against specific cancer types .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Its structure allows it to interact effectively with bacterial cell membranes and inhibit essential cellular functions.
Research Findings
- Antibacterial Activity : Studies have shown that this compound has significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth.
Comparative Biological Activity
To further understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Contains chloro, hydrazinyl, and tosyl groups |
| 5-Chloro-2-aminothiazole | Moderate | Low | Lacks hydrazinyl and tosyl groups |
| 2-Hydrazinyl-4-tosylthiazole | High | Low | Lacks chloro group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
